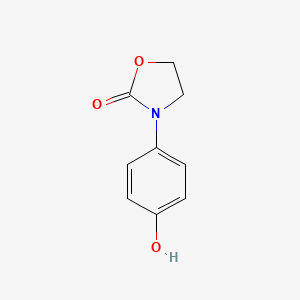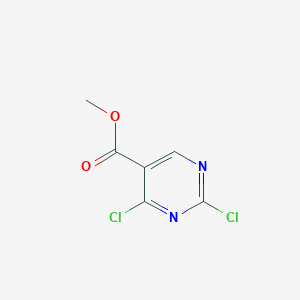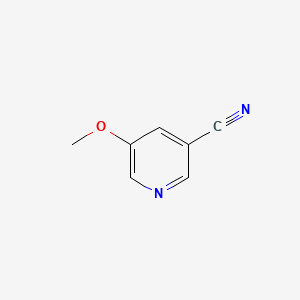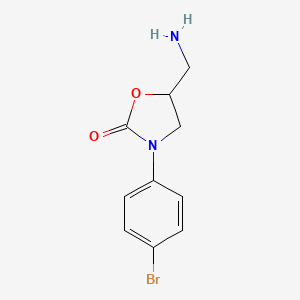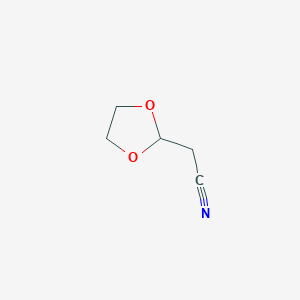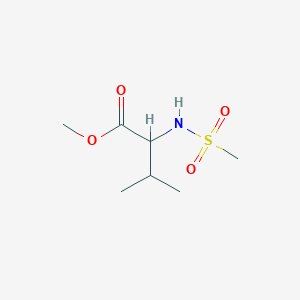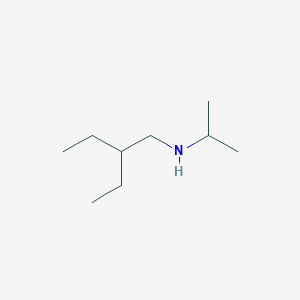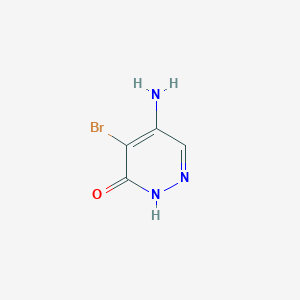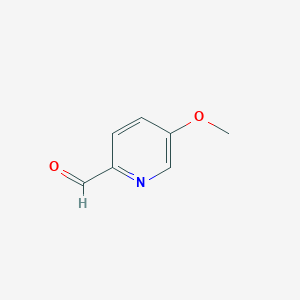
5-Methoxypicolinaldehyde
概要
説明
5-Methoxypicolinaldehyde is a chemical compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 g/mol . The IUPAC name for this compound is 5-methoxypyridine-2-carbaldehyde .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. The Canonical SMILES string is COC1=CN=C(C=C1)C=O , which represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.14 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 116 , and it has 0 hydrogen bond donors and 3 hydrogen bond acceptors .科学的研究の応用
Controlled Drug Delivery Systems
5-Methoxypicolinaldehyde has shown potential in drug delivery systems. For instance, methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil. The selective loading of the drug into the interlayer space of methoxy-modified kaolinite indicates a controlled release mechanism, potentially useful for colon-specific drug delivery (Tan et al., 2017).
Fluorometric Analysis
The compound has been utilized in fluorometric analysis. A specific method involving the reaction of extracts with o‐phthalaldehyde, followed by TLC separation, has enabled the measurement of 5-methoxytryptamine in various tissues and fluids (Prozialeck et al., 1978).
Molecular Architecture
This compound has been implicated in the construction of molecular architectures. For example, the structures of arylaldehyde 7-chloroquinoline-4-hydrazones have been studied, showing diverse molecular packing and intermolecular interactions, highlighting its role in the formation of complex molecular structures (Howie et al., 2010).
Synthesis of Organic Compounds
In organic chemistry, this compound has been used in the stereoselective synthesis of various compounds. An example is the synthesis of 2-oxazoline-4-carboxylates through formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes, demonstrating its utility in creating specific organic molecules with high cis-selectivity (Suga et al., 1993).
Chemosensors for Heavy Metals
This compound-based compounds have been studied as chemosensors for heavy metals like cadmium. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively binds to Cd 2+ and may be useful in measuring Cd 2+ concentrations in various environments (Prodi et al., 2001).
Atmospheric Chemistry
In atmospheric chemistry, the reactions of particulate methoxyphenols with NO₃ radicals have been studied. This research sheds light on the chemical behaviors of methoxyphenols, including those derived from this compound, in the atmosphere, especially at night (Liu et al., 2012).
Safety and Hazards
特性
IUPAC Name |
5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUCLSCBVSTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634276 | |
| Record name | 5-Methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22187-96-8 | |
| Record name | 5-Methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

